3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride
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Overview
Description
3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2. It is a derivative of pyridine, substituted with a bromine atom at the 3-position and a piperidin-2-yl group at the 5-position. This compound is often used in pharmaceutical research and organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Piperidinylation: The brominated pyridine is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to introduce the piperidin-2-yl group at the 5-position.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The piperidin-2-yl group can be oxidized or reduced under appropriate conditions. For example, oxidation with potassium permanganate (KMnO4) can yield corresponding ketones or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: Researchers use it to develop new drugs with potential therapeutic effects, such as anti-inflammatory, analgesic, and antipsychotic agents.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including receptors, enzymes, and ion channels. The piperidin-2-yl group can enhance binding affinity and selectivity for certain biological targets, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(piperidin-2-yl)pyridine: The free base form without the hydrochloride salt.
5-Bromo-2-(piperidin-1-yl)pyridine: A similar compound with the piperidine group at a different position.
3-Bromo-5-(piperazin-1-yl)pyridine: Contains a piperazine ring instead of piperidine.
Uniqueness
3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the piperidin-2-yl group allows for versatile reactivity and potential interactions with biological targets, making it valuable in drug discovery and development.
Properties
IUPAC Name |
3-bromo-5-piperidin-2-ylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.ClH/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10;/h5-7,10,13H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZFEUVINYJSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CN=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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